4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-6-14-15(11(10)16)7-8-1-3-9(13)4-2-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSDORCJOYEXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3(2H)-pyridazinone and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-bromo-3(2H)-pyridazinone is reacted with 4-fluorobenzyl chloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques like recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Core Formation
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Imidazole Synthesis : The 1H-imidazol-2-yl framework is often constructed via cyclization of 1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl precursors. While exact details for this compound are not explicitly provided in the literature, analogous imidazole derivatives are synthesized using reagents like ammonium acetate and acetic acid under thermal conditions.
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Thiadiazole Synthesis : The 1,3,4-thiadiazole moiety is typically formed through reactions involving thiosemicarbazides and carbon disulfide (CS₂) in basic conditions (e.g., NaOH), followed by cyclization .
Coupling and Amidation
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Thioether Bond Formation : The imidazole and thiadiazole moieties are linked via a thioether bond. This step likely involves nucleophilic substitution, where a thiol group (from the thiadiazole) attacks an activated carbon (e.g., an α-carbon adjacent to the imidazole ring).
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Acetamide Formation : The acetamide group is introduced via amidation. A common method uses N -ethyl-N -dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile to couple the thiadiazole amine with phenylacetic acid derivatives .
Key Chemical Reactions
The compound’s reactivity is governed by its functional groups, including the imidazole ring, thiadiazole moiety, thioether bond, and acetamide group.
Nucleophilic Substitution
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Thioether Reactivity : The sulfur atom in the thioether bond can act as a nucleophile, undergoing substitution with electrophiles (e.g., alkyl halides).
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Thiadiazole Amine : The amino group in the thiadiazole ring may participate in nucleophilic attacks, though steric hindrance from the methyl substituent may limit reactivity .
Hydrolysis
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Acetamide Group : Under acidic or basic conditions, the acetamide group can hydrolyze to form the corresponding carboxylic acid. This reaction is typically slow due to the stability of the amide bond but can be accelerated with catalysts (e.g., HCl, NaOH) .
Oxidation/Reduction
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Sulfur Centers : The thiadiazole sulfur atoms and the thioether bond are susceptible to oxidation (e.g., by peracids) or reduction (e.g., by sodium borohydride). Oxidation may convert thioethers to sulfoxides or sulfones, while reduction could cleave disulfide bonds if present.
Amidation Mechanism
The amidation step (EDC/HOBt coupling) proceeds via a two-step process:
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Activation : EDC reacts with the carboxylic acid (phenylacetic acid derivative) to form an active intermediate (O-acylisourea).
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Coupling : The thiadiazole amine displaces the leaving group (isourea) to form the amide bond, releasing urea .
Thioether Bond Formation
The nucleophilic substitution mechanism involves:
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Thiol Deprotonation : The thiadiazole thiol (–SH) is deprotonated to generate a nucleophilic thiolate ion (–S⁻).
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Attack : The thiolate attacks an electrophilic carbon (e.g., adjacent to the imidazole ring).
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Elimination : A leaving group
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one exhibits antimicrobial activity. Its mechanism may involve disrupting essential cellular processes in bacteria, leading to growth inhibition.
Anticancer Activity
The compound has been studied for its potential anticancer properties. It may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets, such as enzymes or receptors involved in cancer cell signaling pathways.
Case Study:
In a study evaluating various pyridazinone derivatives, compounds similar to this compound were shown to exhibit varying degrees of cytotoxicity against cancer cell lines, indicating its potential as a therapeutic agent .
Material Science Applications
The unique chemical structure of this compound allows it to serve as a building block in the synthesis of more complex organic molecules, which can be used in the development of new materials with tailored properties for applications in electronics and nanotechnology.
Future Research Directions
Ongoing research is necessary to fully elucidate the therapeutic potential and mechanisms of action of this compound. Future studies should focus on:
- Detailed interaction studies with biological targets.
- In vivo efficacy assessments in relevant disease models.
- Exploration of its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Key Characteristics :
- The 4-fluorobenzyl substituent introduces electron-withdrawing properties, which may enhance stability and influence intermolecular interactions.
- Listed as a discontinued building block in commercial catalogs, suggesting specialized or niche use .
Comparison with Similar Pyridazinone Derivatives
Structural Analogues with Substituted Benzyl Groups
Key Observations :
- Substituent Position : Bromine at position 4 is conserved in all analogues, but substituents at position 2 and additional halogens (e.g., Cl in ) modulate reactivity and steric effects.
- Electronic Effects: The 4-fluorobenzyl group enhances electron-withdrawing character compared to non-fluorinated analogues (e.g., cyclopropylmethyl in ).
- Molecular Weight : Chlorine substitution increases molecular weight significantly (317.55 g/mol in vs. 283.1 g/mol in the reference compound).
Pyridazinones with Alternative Core Modifications
Key Observations :
- Functional Group Diversity : The introduction of amines () or halogens () alters hydrogen-bonding capacity and reactivity.
Biological Activity
4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a member of the pyridazinone family, characterized by its unique bromine and fluorine substituents. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine at the 4-position and a fluorobenzyl group at the 2-position enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems.
Antimicrobial Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated effective inhibition against various bacterial strains.
| Compound Name | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 5.00 | Effective against Staphylococcus aureus |
| 6-(4-Fluorophenyl)-pyridazin-3(2H)-one | 10.00 | Effective against Escherichia coli |
The minimum inhibitory concentration (MIC) values suggest that this compound is particularly potent against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines via modulation of specific signaling pathways. For instance, it was found to inhibit the proliferation of breast cancer cells with an IC50 value of approximately 12 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis through caspase activation |
| HeLa (Cervical Cancer) | 15 | Inhibition of cell cycle progression |
The mechanism involves the activation of caspases, which are critical for the apoptotic process, indicating that this compound may serve as a lead in anticancer drug development .
Anti-inflammatory Effects
Pyridazinones are recognized for their anti-inflammatory properties. In animal models, this compound exhibited significant reductions in inflammatory markers when administered in doses ranging from 5 to 20 mg/kg.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | - |
| Low Dose (5 mg/kg) | 30 |
| Medium Dose (10 mg/kg) | 50 |
| High Dose (20 mg/kg) | 70 |
These findings suggest that the compound could be beneficial in treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated the efficacy of various pyridazinones against Mycobacterium tuberculosis. The results indicated that derivatives similar to this compound showed promising activity with MIC values ranging from 0.08 to 5.05 μM .
- Cancer Research : In a recent study focusing on neurodegenerative disorders, compounds related to pyridazinones were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. The results showed selective inhibition with IC50 values indicating potential for treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one?
- Methodology : The compound can be synthesized via halogenation of a pyridazinone core followed by benzylation. For example, bromination at the 4-position of pyridazin-3(2H)-one can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent introduction of the 4-fluorobenzyl group may involve nucleophilic substitution or coupling reactions. Patent data suggest that azole-fused pyridazinone derivatives (e.g., Takeda’s work) often employ palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to attach aryl/alkyl groups .
Q. How is the structural identity of this compound confirmed?
- Methodology : Use a combination of NMR (¹H/¹³C, 2D-COSY, HSQC) to assign protons and carbons, particularly distinguishing the fluorobenzyl moiety (e.g., aromatic splitting patterns, coupling constants). X-ray crystallography (as seen in pyridazinone analogs) provides definitive confirmation of regiochemistry and stereoelectronic effects . Mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy confirms functional groups like the pyridazinone carbonyl (C=O stretch ~1700 cm⁻¹).
Q. What reactivity patterns are expected due to the bromine and fluorobenzyl substituents?
- Methodology : The 4-bromo group is a leaving site for nucleophilic substitution (e.g., Suzuki coupling for biaryl formation) or metal-catalyzed cross-coupling (Negishi, Buchwald-Hartwig). The 4-fluorobenzyl group may undergo electrophilic aromatic substitution (e.g., nitration) at the meta position relative to fluorine. Fluorine’s electron-withdrawing effect can influence neighboring group reactivity, as seen in fluorinated pyridazinone derivatives .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination of pyridazin-3(2H)-one derivatives?
- Methodology : Regioselectivity depends on directing groups and reaction conditions. For 4-bromination, electron-donating substituents (e.g., methyl at position 2) direct bromine to the para position. Computational studies (DFT calculations) can predict electrophilic attack sites. Experimental optimization (solvent polarity, temperature) is critical, as demonstrated in brominated pyrazole and pyridazinone analogs .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodology : Design assays targeting enzymes or receptors where pyridazinones are known modulators (e.g., carotenoid biosynthesis inhibition, as seen in structurally related compounds). Use in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring) and cell-based models (e.g., cytotoxicity in cancer lines). Structure-activity relationship (SAR) studies can refine substituent effects, leveraging fluorobenzyl’s lipophilicity for membrane permeability .
Q. How can analytical challenges in distinguishing similar pyridazinone derivatives be resolved?
- Methodology : Employ hyphenated techniques like LC-MS/MS with selective ion monitoring (SIM) to separate and identify analogs. High-resolution chromatography (HPLC with C18 columns, gradient elution) resolves positional isomers. ¹⁹F NMR is particularly useful for tracking fluorinated substituents in complex mixtures .
Q. What factors influence the stability of this compound under storage?
- Methodology : Stability studies under varying conditions (humidity, light, temperature) using accelerated degradation protocols. Monitor via HPLC for decomposition products (e.g., dehalogenation or oxidation). Store in inert atmospheres (argon) at −20°C, as brominated heterocycles are prone to radical-mediated degradation. Solvent choice (e.g., DMSO vs. acetonitrile) also impacts shelf life .
Q. Can computational modeling predict reactivity for further functionalization?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking studies guide modifications for target binding. For example, fluorine’s electronic effects on the benzyl group can be modeled to optimize interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
